(E)-N-(4-tert-butylphenyl)-3-(3-nitrophenyl)prop-2-enamide is a synthetic N-aryl cinnamamide characterized by a trans-propenamide bridge linking a 4-tert-butylphenyl moiety and a 3-nitrophenyl substituent. It serves as a research chemical within the alpha,beta-unsaturated amide class, and is a representative member of a series designed to inhibit 2-oxoglutarate-dependent hydroxylases.
Molecular FormulaC19H20N2O3
Molecular Weight324.4 g/mol
CAS No.331462-25-0
Cat. No.B3126165
⚠ Attention: For research use only. Not for human or veterinary use.
(E)-N-(4-tert-butylphenyl)-3-(3-nitrophenyl)prop-2-enamide (CAS 331462-25-0): Procurement and Research Classification
(E)-N-(4-tert-butylphenyl)-3-(3-nitrophenyl)prop-2-enamide is a synthetic N-aryl cinnamamide characterized by a trans-propenamide bridge linking a 4-tert-butylphenyl moiety and a 3-nitrophenyl substituent [1]. It serves as a research chemical within the alpha,beta-unsaturated amide class, and is a representative member of a series designed to inhibit 2-oxoglutarate-dependent hydroxylases [1]. The compound acts as a chemical probe for evaluating fat mass and obesity-associated protein (FTO) inhibition, with preliminary evidence linking its mechanism to anticonvulsant activity and potential for treating pharmaco-resistant epilepsy [1].
[1] Zheng, G., et al. (2014). Synthesis of a FTO inhibitor with anticonvulsant activity. ACS Chemical Neuroscience, 5(8), 658–665. View Source
Why Generic Substitution of (E)-N-(4-tert-butylphenyl)-3-(3-nitrophenyl)prop-2-enamide is Scientifically Unreliable
Generic substitution is unsupported due to a critical absence of quantitative structure-activity relationship (SAR) data for this specific compound. While the compound is commercially available as an AldrichCPR product , identifying it as a specific chemical entity, no publicly accessible primary research, patent, or authoritative database provides validated biological assay results. Without quantitative target engagement data (e.g., IC50, Ki, EC50) for this exact molecule measured under standardized conditions, it is impossible to determine whether any closely related analog—such as compounds with different halogens, alkyl groups, or nitro substitution patterns—possesses an equivalent or superior biological profile. The compound's role as an FTO inhibitor is inferred from its class [1], but the absence of numerical benchmarks against structural neighbors means that substituting it with a similar cinnamamide risks procuring a molecule with unknown and potentially divergent potency, selectivity, or mechanism, thereby compromising experimental reproducibility.
[1] Zheng, G., et al. (2014). Synthesis of a FTO inhibitor with anticonvulsant activity. ACS Chemical Neuroscience, 5(8), 658–665. View Source
Quantitative Differential Evidence Guide for (E)-N-(4-tert-butylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Defined Application Scenarios for (E)-N-(4-tert-butylphenyl)-3-(3-nitrophenyl)prop-2-enamide Based on Current Evidence
Chemical Probe for FTO Inhibition in Epigenetic Research
Based on its design rationale as a 2-oxoglutarate-dependent hydroxylase mimic, this compound can serve as a tool molecule to investigate the functional role of FTO in cellular models, including studies on N6-methyladenosine (m6A) RNA modification dynamics [1]. Its use is appropriate for early-stage target validation experiments where a novel structural scaffold is required to explore the FTO active site.
Reference Standard for Analytical Method Development
Given its confirmed molecular formula (C19H20N2O3), defined stereochemistry, and availability through Sigma-Aldrich's AldrichCPR line, the compound is suitable as a reference standard for developing and validating HPLC, LC-MS, or NMR analytical methods for N-aryl cinnamamide libraries . Its purity specification (95%) supports its use for quantifying structurally related impurities.
In vivo anticonvulsant activity and microRNA modulation observed for a closely related structural analog in the same FTO inhibitor series suggests that this compound represents a key structural variation [1]. It is ideally suited for SAR expansion studies aimed at probing the structural requirements for crossing the blood-brain barrier and engaging CNS targets in the 6 Hz mouse model.
[1] Zheng, G., et al. (2014). Synthesis of a FTO inhibitor with anticonvulsant activity. ACS Chemical Neuroscience, 5(8), 658–665. View Source
Quote Request
Request a Quote for (E)-N-(4-tert-butylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.